2,3,6-Trimethylphenol

Übersicht

Beschreibung

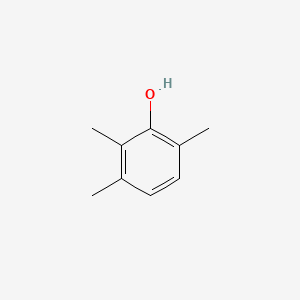

2,3,6-Trimethylphenol is an organic compound with the molecular formula C₉H₁₂O. It is one of the several isomers of trimethylphenol and is widely used as a precursor to vitamin E. This compound is characterized by its white solid appearance and is known for its significant role in various industrial applications .

Wissenschaftliche Forschungsanwendungen

Synthese von Vitamin-E-Zwischenprodukten

2,3,6-Trimethylphenol ist ein wichtiger Vorläufer bei der Synthese von Vitamin-E-Zwischenprodukten. Es wird einer aeroben Oxidation unterzogen, um 2,3,5-Trimethyl-1,4-benzochinon (TMQ) und 2,3,5-Trimethyl-1,4-hydrochinon (TMHQ) zu produzieren, die wichtige Zwischenprodukte bei der Herstellung von Vitamin E sind . Die Entwicklung effizienter Katalysatoren für diese Reaktion ist ein aktives Forschungsgebiet mit dem Ziel, die Ausbeuten zu verbessern und die Kosten zu senken.

Katalyseforschung

In der Katalyse wird this compound verwendet, um die Leistung verschiedener Katalysatoren zu untersuchen. So wurde beispielsweise ein CuO@PIM-1-Katalysator für die aerobe Oxidation von this compound entwickelt, der eine hohe Aktivität und Selektivität aufweist. Dieser Katalysator kombiniert die Vorteile homogener und heterogener Katalysatoren und kann mehrmals ohne Deaktivierung wiederverwendet werden .

Grüne Chemie

Die Oxidationsprozesse von this compound werden auf Umweltverträglichkeit optimiert. Forscher haben die Verwendung von Luft als grünem Oxidationsmittel über Verbundkatalysatoren zur Synthese von TMQ, einem wichtigen Zwischenprodukt für Vitamin E, untersucht. Diese Methode ist aufgrund der Häufigkeit und Umweltfreundlichkeit von Luft vorteilhaft und bietet Inspiration für eine industriellere Produktion, die umweltbewusster ist .

Polymermodifikation

This compound wird auch als Comonomer zur Modifizierung von Polyphenylenoxidharzen eingesetzt. Diese Modifikation kann die physikalischen Eigenschaften der Polymere verändern, wie z. B. die Erhöhung der Hitzebeständigkeit oder Schlagzähigkeit, wodurch sie für eine größere Bandbreite an Anwendungen geeignet werden .

Wirkmechanismus

Target of Action

It is known that tmp is involved in oxidation reactions, suggesting that its targets may be various enzymes or molecules that can be oxidized .

Mode of Action

The mode of action of TMP involves its oxidation by hydrogen peroxide in the presence of a heterogeneous catalyst, TiO2–SiO2 aerogel . The reaction is first-order in H2O2 and fractional order (1–0) in TMP . The results suggest the formation of an active intermediate on the titanium center. In this intermediate containing both a TMP molecule and the hydroperoxide group, inner-sphere one-electron oxidation of TMP occurs to give the phenoxyl radical .

Biochemical Pathways

The oxidation of TMP can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .

Pharmacokinetics

The molecular weight of tmp is 13619 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The result of TMP’s action is the formation of TMQ and TMHQ, which are important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .

Action Environment

The action of TMP can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the reaction rate of TMP oxidation is proportional to the catalyst amount and depends on the water concentration in the reaction mixture in a complex manner . Moreover, the average particle size of the catalyst can also influence the catalytic oxidation of TMP .

Biochemische Analyse

Biochemical Properties

2,3,6-Trimethylphenol plays a significant role in biochemical reactions, particularly in the synthesis of vitamin E. It undergoes oxidation to form 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone, which are important intermediates in the production of vitamin E . The compound interacts with various enzymes, including copper catalysts, which facilitate its oxidation . These interactions are crucial for the efficient conversion of this compound into its oxidized forms.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways and gene expression by generating reactive oxygen species (ROS) during its oxidation . These ROS can act as signaling molecules, modulating pathways involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can impact cellular metabolism by altering the redox state of cells, which can influence metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation to form reactive intermediates. These intermediates can interact with biomolecules, leading to changes in their structure and function . For example, the oxidation products of this compound can inhibit or activate enzymes involved in antioxidant defense, such as superoxide dismutase and catalase. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its oxidation products can degrade over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, which can affect cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes . At high doses, this compound can induce toxicity by generating excessive ROS, leading to oxidative damage to cellular components such as lipids, proteins, and DNA. These toxic effects can result in adverse outcomes, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of vitamin E. It is converted to 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone through enzymatic oxidation . These intermediates are further processed to form vitamin E, which is essential for protecting cells from oxidative damage. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, particularly those involved in its metabolism, such as the liver and kidneys.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can affect the electron transport chain, leading to changes in cellular energy production and ROS generation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylphenol is primarily synthesized through the gas-phase methylation of m-cresol with methanol. This reaction is carried out at temperatures ranging from 300 to 460°C under normal pressure. The process utilizes ortho-selective metal

Biologische Aktivität

2,3,6-Trimethylphenol (TMP), a derivative of phenol, has garnered attention for its various biological activities and applications in chemical synthesis. This compound is primarily recognized for its role as an intermediate in the synthesis of vitamin E and other biologically active compounds. This article delves into the biological activity of TMP, highlighting its enzymatic transformation, potential toxicity, and applications in bioremediation.

This compound has the molecular formula and is characterized by three methyl groups attached to a phenolic ring. Its structure contributes to its reactivity and interaction with biological systems.

Enzymatic Transformation and Biodegradation

Recent studies have elucidated the enzymatic pathways involved in the biodegradation of TMP. A significant finding is the role of Mycobacterium neoaurum B5-4, which utilizes TMP as a substrate to produce 2,3,5-trimethylhydroquinone (TMHQ), a precursor for vitamin E synthesis. The enzyme system MpdAB has been identified as crucial for this transformation, demonstrating specific kinetic parameters:

This study underscores the potential of TMP not only as a substrate for microbial metabolism but also as a target for bioremediation strategies aimed at environmental cleanup.

Toxicological Aspects

The cytotoxicity of TMP has been noted in various studies, particularly concerning its effects on microbial cell systems. While it serves as a substrate for certain bacteria, high concentrations can inhibit microbial growth and enzymatic activity. This dual nature highlights the importance of understanding concentration thresholds that maximize biodegradation while minimizing toxicity .

Applications in Synthetic Chemistry

TMP is not only significant in biological contexts but also plays a vital role in synthetic chemistry. It is utilized in the production of:

- Vitamin E : As mentioned earlier, TMP is converted to TMHQ, which is further processed into vitamin E through established biochemical pathways.

- Polymer Chemistry : TMP serves as an intermediate in the synthesis of various polymers and plastic additives .

Case Study 1: Biotransformation Pathways

A study focused on the biotransformation pathways of emerging contaminants highlighted the degradation products of TMP in environmental matrices. The findings indicated that TMP can undergo transformation into less harmful compounds through microbial activity, suggesting its potential role in bioremediation efforts .

Case Study 2: Oxidation Reactions

Research has demonstrated that TMP can be oxidized to trimethyl-1,4-benzoquinone using aerobic conditions with high selectivity. This process not only enhances the yield of valuable products but also minimizes side reactions typically associated with phenolic compounds .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMQLYQAXGHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-57-3 | |

| Record name | Phenol, 2,3,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022187 | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

226 °C, 226.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

100 °C | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol) | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg], 0.035 mm Hg at 25 °C | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2416-94-6 | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2416-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2416-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05WKL2L5LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C, 63.5 - 64 °C | |

| Record name | 2,3,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.